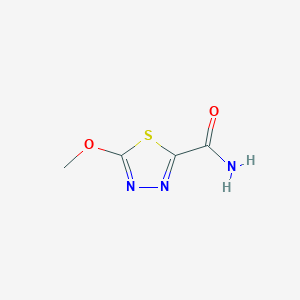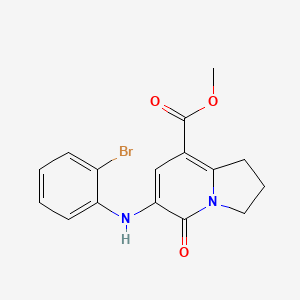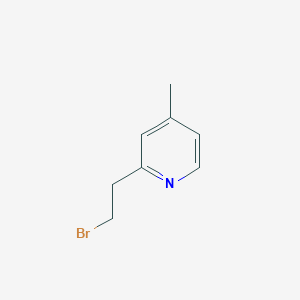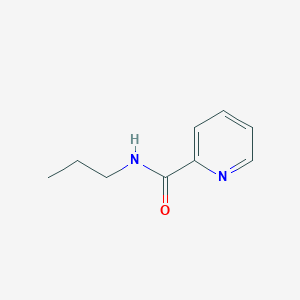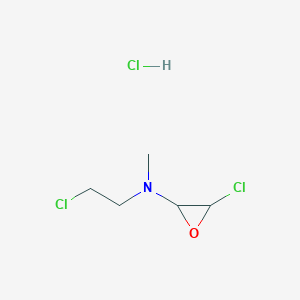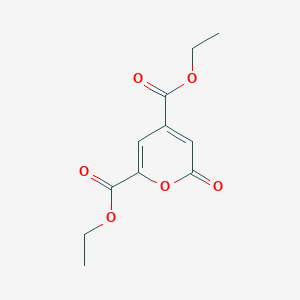
(R)-2-(2-Amino-5-guanidinopentanamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a guanidino group, and an acetic acid moiety. It is of interest due to its potential biological activity and its role in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution or reductive amination.
Guanidination: Conversion of an amine to a guanidino group using reagents such as S-methylisothiourea or cyanamide.
Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
®-2-(2-Amino-5-guanidinopentanamido)aceticacid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitroso group.
Reduction: Reduction of the guanidino group to an amine.
Substitution: Nucleophilic substitution reactions involving the amino or guanidino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of ®-2-(2-Amino-5-guanidinopentanamido)aceticacid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to influence gene expression.
相似化合物的比较
Similar Compounds
(S)-2-(2-Amino-5-guanidinopentanamido)aceticacid: The enantiomer of the compound, with potentially different biological activity.
N-(2-Aminoethyl)guanidine: A simpler analog with similar functional groups.
Glycylglycine: A dipeptide with structural similarities.
Uniqueness
®-2-(2-Amino-5-guanidinopentanamido)aceticacid is unique due to its specific stereochemistry and the presence of both amino and guanidino groups, which may confer distinct biological properties compared to its analogs.
属性
分子式 |
C8H17N5O3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m1/s1 |
InChI 键 |
XUUXCWCKKCZEAW-RXMQYKEDSA-N |
手性 SMILES |
C(C[C@H](C(=O)NCC(=O)O)N)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


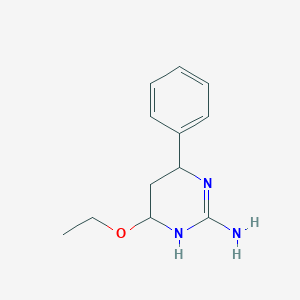
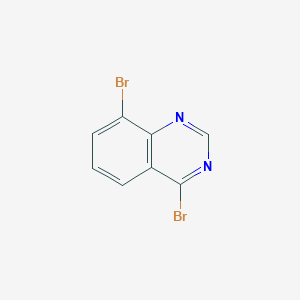
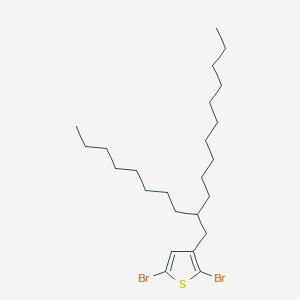

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
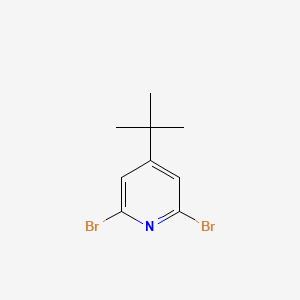
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
